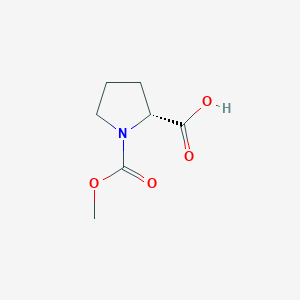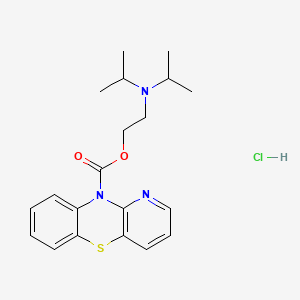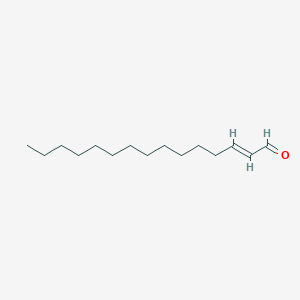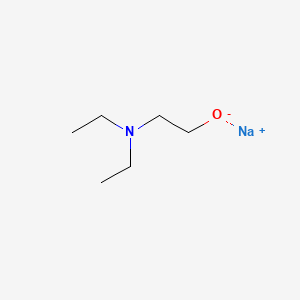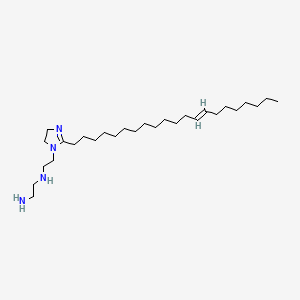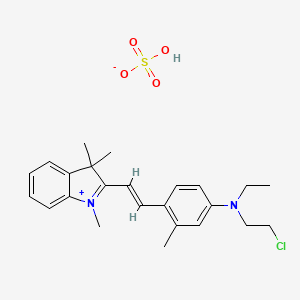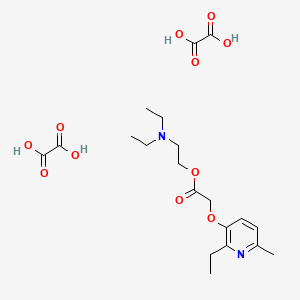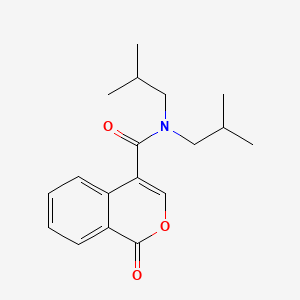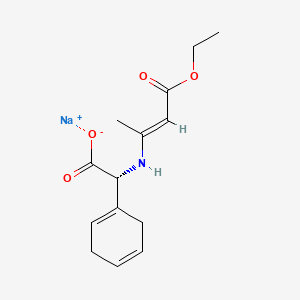
Sodium bis(3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C32H18Cl4CoN6O8S2.Na and a molecular weight of 906.40. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Métodos De Preparación
The synthesis of Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves several steps:
Diazotization: The process begins with the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxybenzenesulfonamide to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with cobalt salts in the presence of sodium ions to form the final complex.
Industrial production methods typically involve large-scale reactors and controlled conditions to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a complexing agent in coordination chemistry studies.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Widely used in the dyeing industry for its stable and vibrant color properties.
Mecanismo De Acción
The mechanism of action of Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various substrates. The cobalt center plays a crucial role in mediating these interactions, often involving coordination with nitrogen and oxygen atoms in the substrate. This coordination can alter the electronic properties of the substrate, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar compounds include other cobalt-based azo complexes. Compared to these, Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is unique due to its specific substitution pattern on the naphthyl and benzene rings, which imparts distinct color properties and reactivity. Other similar compounds include:
- Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]chromate(1-)
- Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]nickelate(1-)
These comparisons highlight the unique properties and applications of the cobaltate complex.
Propiedades
Número CAS |
94276-77-4 |
|---|---|
Fórmula molecular |
C32H22Cl4CoN6NaO8S2+ |
Peso molecular |
906.4 g/mol |
Nombre IUPAC |
sodium;cobalt;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/2C16H11Cl2N3O4S.Co.Na/c2*17-10-3-4-11(18)15-9(10)2-5-12(16(15)23)20-21-13-7-8(26(19,24)25)1-6-14(13)22;;/h2*1-7,22-23H,(H2,19,24,25);;/q;;;+1 |
Clave InChI |
RWFDIQWYLFJGKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O.C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O.[Na+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



